trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Overview
Description
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Mechanism of Action
Target of Action
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a derivative of imidazothiazoles . Imidazothiazoles have been found to act as effective molecular scaffolds for synthetic, structural, and biomedical research . They have been associated with various biological properties, including anthelmintic, immunomodulatory, moderate immunosuppressive, anxiolytic, and antineoplastic properties . .
Mode of Action
It’s worth noting that imidazothiazoles, in general, have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazothiazoles have been associated with a variety of biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazothiazoles have been associated with a variety of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid with various reagents. One common method includes dissolving the starting materials in dry acetonitrile (CH₃CN) and using EDC-HCl as a coupling agent . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities while maintaining the quality of the product. The process involves multiple stages, including the initial formation of the imidazo[2,1-b]thiazole ring and subsequent functionalization to introduce the carboxylic acid group .
Chemical Reactions Analysis
Types of Reactions
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Imidazole: Shares the imidazole ring but lacks the thiazole component.
Thiazole: Contains the thiazole ring but not the imidazole ring.
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a thiazole ring.
Uniqueness
Trimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its combined imidazole and thiazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1007875-80-0 |
---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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